![molecular formula C16H16N4O2S B2644263 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941943-45-9](/img/structure/B2644263.png)
2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
Scientific Research Applications
Neurotoxicity Studies
Amitraz, the parent compound, is widely used as an acaricide to control the Varroa destructor parasite in honeybee hives. However, concerns arise due to the potential transfer of amitraz and its metabolites (N-(2,4-dimethylphenyl) formamide and 2,4-dimethylaniline) into honey and other hive products. Recent research has assessed the cytotoxicity of amitraz and its metabolites using in vitro methods. HepG2 cells were employed to evaluate their effects. Interestingly, amitraz was found to be more cytotoxic than its metabolites. Additionally, in silico predictions suggest that these compounds can cross the blood-brain barrier (BBB) and induce toxicity in both the central and peripheral nervous systems. Amitraz interacts with G protein-coupled receptors, affecting processes such as reproduction, development, locomotion, and feeding .
Organic Synthesis
N-(2,4-Dimethylphenyl)formamide serves as a versatile reagent in organic synthesis. Researchers commonly use it as a solvent, reaction medium, and component in the synthesis of various polymers. Notably, it plays a crucial role in the production of poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Benzotriazole Derivatives
The compound 2-(2,4-dimethylphenyl)-2H-benzotriazole has been synthesized from 2,4-dimethyl-N-(2-nitrophenyl)benzamide. This derivative is relevant in materials science and UV stabilizers .
properties
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-8-4-5-11(9(2)6-8)13-15-14(18-10(3)23-15)16(22)20(19-13)7-12(17)21/h4-6H,7H2,1-3H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGYHQQSKDEBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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